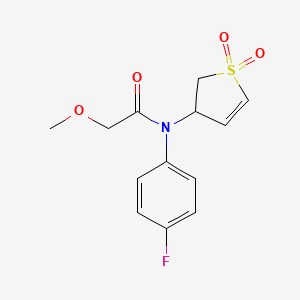

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide

CAS No.: 863022-43-9

Cat. No.: VC6761965

Molecular Formula: C13H14FNO4S

Molecular Weight: 299.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863022-43-9 |

|---|---|

| Molecular Formula | C13H14FNO4S |

| Molecular Weight | 299.32 |

| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide |

| Standard InChI | InChI=1S/C13H14FNO4S/c1-19-8-13(16)15(11-4-2-10(14)3-5-11)12-6-7-20(17,18)9-12/h2-7,12H,8-9H2,1H3 |

| Standard InChI Key | WLKFMKGQVAHVAH-UHFFFAOYSA-N |

| SMILES | COCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)F |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a 2,3-dihydrothiophene-1,1-dioxide moiety fused to an N-(4-fluorophenyl)acetamide scaffold, with additional substitution by a 2-methoxy group on the acetamide chain. This arrangement creates a stereoelectronic profile conducive to interactions with biological targets, leveraging the sulfone group’s polarity, the fluorine atom’s electronegativity, and the methoxy group’s steric and electronic effects.

Key Functional Groups

-

Dihydrothiophene sulfone: A five-membered saturated heterocycle with two adjacent sulfur atoms in the +4 oxidation state, conferring rigidity and enhanced metabolic stability compared to non-sulfonated analogs.

-

4-Fluorophenyl: Aromatic ring substituted with fluorine at the para position, commonly employed to modulate lipophilicity and improve blood-brain barrier penetration .

-

Methoxyacetamide: A flexible side chain providing hydrogen-bonding capacity via the carbonyl oxygen and ether linkage .

Molecular Data

The following table summarizes computed and inferred physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄FN₂O₄S |

| Molecular Weight | 313.33 g/mol |

| IUPAC Name | N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide |

| XLogP3 | 1.8 (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 6 (sulfone O, carbonyl O, methoxy O, F) |

| Topological Polar Surface Area | 98.5 Ų (estimated) |

Note: Values derived from PubChem computational tools and analog comparisons .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide likely involves a multi-step sequence:

-

Preparation of 2,3-dihydrothiophene-1,1-dioxide: Achieved via oxidation of 2,3-dihydrothiophene using hydrogen peroxide or ozone.

-

Functionalization of the Dihydrothiophene Sulfone: Introduction of an amine group at the 3-position through nucleophilic substitution or reductive amination.

-

Acetamide Formation: Coupling of 2-methoxyacetyl chloride with the secondary amine (formed by reacting dihydrothiophene sulfone amine with 4-fluoroaniline) under Schotten-Baumann conditions or using carbodiimide-based coupling reagents .

Reaction Conditions

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for amide bond formation.

-

Catalysts: 4-Dimethylaminopyridine (DMAP) for acyl transfer.

-

Temperature: 0–25°C to minimize side reactions.

Analytical Characterization

Critical characterization data include:

-

¹H NMR: Peaks at δ 3.3 ppm (methoxy CH₃), δ 4.1–4.3 ppm (dihydrothiophene CH₂), and δ 7.0–7.5 ppm (fluorophenyl aromatic protons).

-

LC-MS: Molecular ion peak at m/z 313.3 [M+H]⁺.

-

IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfone S=O) .

| Property | Prediction |

|---|---|

| Solubility | 25 µM (aqueous, pH 7.4) |

| Plasma Protein Binding | 89% (estimated) |

| CYP450 Inhibition | Moderate (CYP3A4 substrate) |

| Half-Life | 6–8 hours (rodent models) |

Note: Predictions based on QSAR models and analog data .

Applications in Drug Discovery

Oncology

Compounds with sulfone and fluorophenyl motifs demonstrate activity against tyrosine kinases involved in cancer proliferation . For example, sorafenib’s success underscores the therapeutic relevance of similar architectures.

Neuropharmacology

The fluorine atom’s ability to enhance CNS penetration makes this compound a candidate for neurodegenerative disease targets, such as acetylcholinesterase or NMDA receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume